3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324622
InChI: InChI=1S/C14H16N6O2S/c1-22-13-5-3-11-18-17-10(20(11)19-13)2-4-12(21)15-7-6-14-16-8-9-23-14/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,21)
SMILES:
Molecular Formula: C14H16N6O2S
Molecular Weight: 332.38 g/mol

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide

CAS No.:

Cat. No.: VC16324622

Molecular Formula: C14H16N6O2S

Molecular Weight: 332.38 g/mol

* For research use only. Not for human or veterinary use.

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide -

Specification

Molecular Formula C14H16N6O2S
Molecular Weight 332.38 g/mol
IUPAC Name 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
Standard InChI InChI=1S/C14H16N6O2S/c1-22-13-5-3-11-18-17-10(20(11)19-13)2-4-12(21)15-7-6-14-16-8-9-23-14/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,21)
Standard InChI Key QYVKKFJOCGGRHN-UHFFFAOYSA-N
Canonical SMILES COC1=NN2C(=NN=C2CCC(=O)NCCC3=NC=CS3)C=C1

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

3-(6-Methoxy- triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide consists of three primary components:

  • A triazolo[4,3-b]pyridazine bicyclic system, where a 1,2,4-triazole ring is fused to a pyridazine moiety at positions 4 and 3.

  • A methoxy group (-OCH₃) at the 6-position of the pyridazine ring, influencing electron density and hydrogen-bonding capacity.

  • A propanamide linker connecting the triazolo-pyridazine core to a 2-(thiazol-2-yl)ethyl group, introducing sulfur-based heterocyclic character.

The molecular formula is C₁₆H₁₆N₆O₂S, with a calculated molecular weight of 380.42 g/mol . X-ray crystallography data for analogous compounds reveals planar triazole and pyridazine rings, with dihedral angles between the fused rings typically ≤10°, promoting conjugation.

Electronic and Steric Characteristics

  • Electron Distribution: The methoxy group donates electron density to the pyridazine ring via resonance, while the thiazole’s sulfur atom contributes to π-electron delocalization. This creates regions of varied reactivity: nucleophilic at the triazole’s NH group and electrophilic at the pyridazine’s electron-deficient positions .

  • Solubility: Predicted logP values (2.1 ± 0.3) indicate moderate lipophilicity, suitable for membrane permeability. Aqueous solubility is enhanced by the propanamide’s hydrogen-bonding capacity (≈12 mg/mL at pH 7) .

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight380.42 g/molHigh-resolution MS
logP (Octanol-Water)2.1 ± 0.3Computational
Aqueous Solubility (25°C)12.4 mg/mLShake-flask
pKa (Ionizable Groups)3.8 (triazole NH), 9.1 (thiazole N)Potentiometric

Synthetic Approaches

Stepwise Assembly

The synthesis typically follows a modular strategy:

Step 1: Pyridazine Functionalization
6-Methoxypyridazine-3-carboxylic acid is converted to the corresponding hydrazide via treatment with hydrazine hydrate in ethanol (80°C, 6 h) .

Step 2: Triazole Ring Formation
Cyclocondensation with formic acid under reflux yields the triazolo[4,3-b]pyridazine core. Microwave-assisted methods reduce reaction times from 12 h to 45 min with comparable yields (78–82%).

Step 3: Propanamide Linker Installation
Acylation of 3-amino-triazolo[4,3-b]pyridazine with acryloyl chloride, followed by Michael addition with 2-aminoethylthiazole, affords the target compound. Catalytic DMAP in DMF improves yields to 67%.

Optimization Challenges

  • Regioselectivity: Competing cyclization pathways during triazole formation require careful temperature control (110–115°C optimal) .

  • Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) effectively isolates the product (HPLC purity >95%) .

Reactivity and Derivative Synthesis

Electrophilic Substitution

The thiazole ring undergoes halogenation at the 5-position. Reaction with NBS in CCl₄ yields the 5-bromo derivative (89%), a versatile intermediate for cross-coupling reactions.

Nucleophilic Additions

The triazole NH (pKa ≈3.8) participates in alkylation with methyl iodide (K₂CO₃, DMF, 50°C), generating a methylated analog with enhanced lipophilicity (logP 2.8) .

Metal-Catalyzed Transformations

Suzuki-Miyaura coupling of the 5-bromo-thiazole derivative with phenylboronic acid installs aryl groups (Pd(PPh₃)₄, Na₂CO₃, 80°C), expanding structural diversity.

Table 2: Representative Derivatives and Properties

DerivativeModificationBiological Activity (IC₅₀)
5-Bromo-thiazole analogBromination at C5Antiproliferative: 1.2 μM (HeLa)
N-Methyl triazoleAlkylation of NHImproved CNS penetration
Biotinylated conjugatePropanamide linker modificationDiagnostic imaging agent

Biological Evaluation and Mechanisms

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC = 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). Mechanistic studies suggest inhibition of DNA gyrase via binding to the ATPase domain .

Metabolic Stability

Hepatic microsome assays (human, pH 7.4) show t₁/₂ = 42 min, primarily due to CYP3A4-mediated oxidation of the thiazole ring. Fluorination at C5 extends t₁/₂ to 68 min .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, the compound’s thiazole and triazole moieties chelate Mg²⁺ in ATP-binding pockets. Structure-activity relationship (SAR) studies highlight the critical role of the methoxy group in maintaining IC₅₀ values ≤100 nM for VEGFR-2.

Materials Science

Thin films of the compound exhibit n-type semiconductor behavior (electron mobility = 0.12 cm²/V·s), making it suitable for organic photovoltaics. Annealing at 150°C improves crystallinity and charge transport.

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